molecular formula C7H11ClN4S B1428279 [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1401425-25-9

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B1428279
CAS No.: 1401425-25-9
M. Wt: 218.71 g/mol
InChI Key: MDVQNDGBCIRABQ-UHFFFAOYSA-N
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Description

“[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C6H8N4S.2ClH . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl group attached to an ethylamine group . The InChI code for this compound is 1S/C6H8N4S.2ClH/c1-4-9-10-3-5(2-7)8-6(10)11-4;;/h3,9H,1-2,7H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 255.17 . The InChI key for this compound is FIVQXFGTJQYPRU-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Imidazo[2,1-b]-1,3,4-thiadiazole derivatives, similar to the compound , have been synthesized for potential therapeutic applications. One study synthesized a series of derivatives and evaluated their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1985).
  • Chemical Synthesis and Characterization :

    • The compound's derivatives have been used in the preparation of novel chemical entities. For example, research on the synthesis of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines and their structural characterization through X-ray crystallography and NMR measurements has been documented (Safarov et al., 2008).
  • Antimicrobial and Antioxidant Properties :

    • Some derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been synthesized and tested for antimicrobial activity. This research also explored the structural elements contributing to their biological activity (Ansari & Lal, 2009).
    • Another study synthesized benzimidazole derivatives, including thiadiazole variants, and evaluated their antioxidant properties in vitro. The research aimed to explore the scavenging potential of these compounds on free radicals (Kuş et al., 2004).
  • Cytotoxicity and Molecular Docking Studies :

    • Research has been conducted on the synthesis and cytotoxicity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. This includes molecular docking studies to assess their potential as inhibitors for specific protein structures (Choodamani et al., 2021).
  • Quantitative Assessment and Structural Analysis :

    • The compound's derivatives have been analyzed for their noncovalent interactions using crystallography and quantum theory, providing insights into the structural and chemical properties of these molecules (El-Emam et al., 2020).

Properties

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S.ClH/c1-5-10-11-6(2-3-8)4-9-7(11)12-5;/h4H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQNDGBCIRABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CN=C2S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 2
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 3
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 4
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 6
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride

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